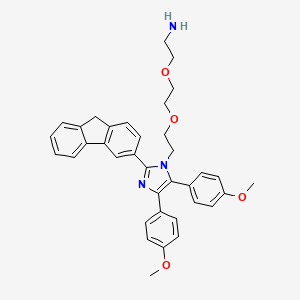
Neurodazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neurodazole is a neurogenic inducer for converting pluripotent P19 cells into electrophysiologically active neurons.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Neurodazole exhibits a range of pharmacological activities, making it a candidate for various therapeutic applications:
- Antimicrobial Activity : this compound has demonstrated effectiveness against a spectrum of microbial pathogens. Its mechanism often involves disrupting cellular processes within bacteria and fungi, leading to cell death.
- Anticancer Potential : Research indicates that this compound may have anticancer properties, particularly against specific cancer cell lines. It is believed to interfere with cellular signaling pathways that promote tumor growth.
Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound involved testing its effectiveness against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Escherichia coli | 32 µg/mL | 15 |
| Staphylococcus aureus | 16 µg/mL | 20 |
This study highlights the potential of this compound as an alternative antimicrobial agent.
Anticancer Studies
In vitro studies have shown that this compound can reduce the viability of certain cancer cell lines. A notable case study involved its application on breast cancer cells (MCF-7):
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 25 | 50 |
| 50 | 30 |
The results indicate a dose-dependent reduction in cell viability, suggesting that higher concentrations of this compound may enhance its anticancer effects.
Toxicology and Safety Profile
While exploring the applications of this compound, it is essential to consider its safety profile. Preliminary toxicological assessments indicate that at therapeutic doses, this compound exhibits minimal toxicity. However, further studies are required to establish comprehensive safety data.
Eigenschaften
Molekularformel |
C36H37N3O4 |
|---|---|
Molekulargewicht |
575.71 |
IUPAC-Name |
2-[2-[2-[2-(9H-Fluoren-3-yl)-4,5-bis(4-methoxyphenyl)imidazol-1-yl]ethoxy]ethoxy]ethanamine |
InChI |
InChI=1S/C36H37N3O4/c1-40-30-13-9-25(10-14-30)34-35(26-11-15-31(41-2)16-12-26)39(18-20-43-22-21-42-19-17-37)36(38-34)29-8-7-28-23-27-5-3-4-6-32(27)33(28)24-29/h3-16,24H,17-23,37H2,1-2H3 |
InChI-Schlüssel |
UHEONTTXCAUVGV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=C(C3=CC=C(OC)C=C3)N=C(C4=CC5=C(C=C4)CC6=C5C=CC=C6)N2CCOCCOCCN)C=C1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Neurodazole |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















